molecular formula C8H12Cl3O4P B12729562 Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate CAS No. 67910-49-0

Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate

Cat. No.: B12729562
CAS No.: 67910-49-0
M. Wt: 309.5 g/mol
InChI Key: OBOWFNLWGVYPDT-SREVYHEPSA-N
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Description

Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is a chemical compound with the molecular formula C8H12Cl3O4P and a molecular weight of 309.51 g/mol . It is known for its unique structure, which includes a phosphate group attached to a trichlorobutadiene moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate typically involves the reaction of diethyl phosphite with 2,4,4-trichlorobutadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the compound for commercial use .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated phosphates and substituted derivatives, which have applications in different fields .

Scientific Research Applications

Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The trichlorobutadiene moiety can interact with cellular membranes and proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,4-dichlorobuta-1,3-dienyl phosphate
  • Diethyl 2,4,4-trichlorobutyl phosphate
  • Diethyl 2,4,4-trichlorobut-2-enyl phosphate

Uniqueness

Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is unique due to its specific trichlorobutadiene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

CAS No.

67910-49-0

Molecular Formula

C8H12Cl3O4P

Molecular Weight

309.5 g/mol

IUPAC Name

diethyl [(1Z)-2,4,4-trichlorobuta-1,3-dienyl] phosphate

InChI

InChI=1S/C8H12Cl3O4P/c1-3-13-16(12,14-4-2)15-6-7(9)5-8(10)11/h5-6H,3-4H2,1-2H3/b7-6-

InChI Key

OBOWFNLWGVYPDT-SREVYHEPSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C=C(/C=C(Cl)Cl)\Cl

Canonical SMILES

CCOP(=O)(OCC)OC=C(C=C(Cl)Cl)Cl

Origin of Product

United States

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